molecular formula C11H11NO2 B2997680 Ethanol, 2-(4-quinolinyloxy)- CAS No. 24220-96-0

Ethanol, 2-(4-quinolinyloxy)-

Cat. No. B2997680
CAS RN: 24220-96-0
M. Wt: 189.214
InChI Key: YNLWMAAGRSJGCB-UHFFFAOYSA-N
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Description

Ethanol, 2-(4-quinolinyloxy)- is a chemical compound with the CAS number 24220-96-0. It’s a specific type of ethanol that has a quinoline group attached to it .


Synthesis Analysis

The synthesis of Ethanol, 2-(4-quinolinyloxy)- can be achieved from Ethylene glycol and 4-Bromoquinoline . The reaction conditions involve the use of potassium carbonate and copper dichloride at temperatures ranging from 20 to 130 degrees Celsius for 16 hours .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-(4-quinolinyloxy)- consists of a quinoline group attached to an ethanol molecule . The molecular weight of this compound is 189.21 .


Physical And Chemical Properties Analysis

Ethanol, 2-(4-quinolinyloxy)- has a molecular weight of 189.21 . It is a powder at room temperature with a melting point of 132-133 degrees Celsius .

Safety And Hazards

The safety data sheet for Ethanol, 2-(4-quinolinyloxy)- indicates that it is classified under GHS07 for safety . It carries hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-quinolin-4-yloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-7-8-14-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,13H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLWMAAGRSJGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(4-quinolinyloxy)-

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